molecular formula C14H20N2O4 B2499725 Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate CAS No. 944256-07-9

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate

Cat. No.: B2499725
CAS No.: 944256-07-9
M. Wt: 280.324
InChI Key: XIWKUIRGZVVPMS-UHFFFAOYSA-N
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Description

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate is an organic compound with a complex structure, featuring a benzyl group, a carbamate group, and a methoxy(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbamate Group: This can be achieved by reacting benzyl chloroformate with 4-aminobutyric acid under basic conditions.

    Introduction of the Methoxy(methyl)amino Group: This step involves the reaction of the intermediate product with methoxy(methyl)amine in the presence of a suitable catalyst.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-aminobutylcarbamate: Lacks the methoxy(methyl)amino group, making it less versatile in certain reactions.

    Methoxy(methyl)amino-4-oxobutylcarbamate: Lacks the benzyl group, affecting its overall reactivity and applications.

Uniqueness

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the benzyl and methoxy(methyl)amino groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-16(19-2)13(17)9-6-10-15-14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWKUIRGZVVPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCNC(=O)OCC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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